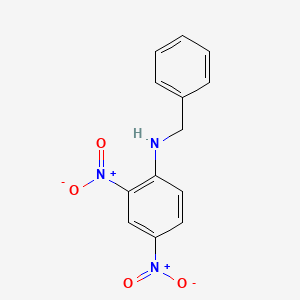

4-Nitro-1,2,5-oxadiazol-3-amine

Descripción general

Descripción

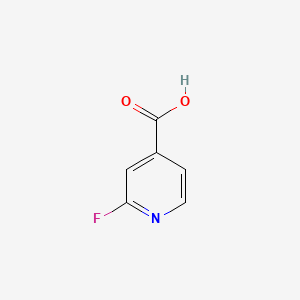

4-Nitro-1,2,5-oxadiazol-3-amine is a compound that belongs to the family of energetic ionic salts containing a 1,2,4-oxadiazole ring . It is structurally similar to other heterocyclic energetic compounds .

Synthesis Analysis

The synthesis of 4-Nitro-1,2,5-oxadiazol-3-amine can be achieved in two steps from diaminofurazan . The first method involves allowing 3,4-bis (4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) to react with gaseous ammonia in toluene . The second method involves the partial oxidation of 3,4-bis (4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) with 35% H2O2 in concentrated H2SO4 .Molecular Structure Analysis

The molecular structure of 4-Nitro-1,2,5-oxadiazol-3-amine was characterized by X-ray diffraction . From the X-ray structure, a bifurcated intramolecular H bond between O(2)-H(2)-N(4) was observed .Chemical Reactions Analysis

The chemical reactions of 4-Nitro-1,2,5-oxadiazol-3-amine involve the reaction of 3,4-bis (4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) with gaseous ammonia in toluene . This reaction yields a light yellow solid .Physical And Chemical Properties Analysis

The relatively high density (1.782 g/mL) together with a low melting point (100 °C) makes 4-Nitro-1,2,5-oxadiazol-3-amine very attractive as a secondary explosive, oxidizer, and melt-castable explosive .Aplicaciones Científicas De Investigación

Energetic Materials

Summary of the Application

The compound “4-Nitro-1,2,5-oxadiazol-3-amine” is structurally similar to another heterocyclic energetic compound, 3,4-bis (4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide (BNFF). It has been considered as a potential secondary explosive, oxidizer, and melt-castable explosive .

Methods of Application or Experimental Procedures

The compound was synthesized by two methods :

Results or Outcomes

The relatively high density (1.782 g/mL) together with a low melting point (100 °C) makes this compound very attractive as a secondary explosive, oxidizer, and melt-castable explosive . It may serve as an alternative to BNFF in some weapon applications .

Medicinal Applications

Summary of the Application

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific medicinal application. For example, in anticancer applications, oxadiazoles might be used as part of a drug compound and administered to patients in clinical trials.

Results or Outcomes

The results or outcomes would also depend on the specific medicinal application. In general, oxadiazoles have shown promising results in various fields of medicine .

High Energy Molecules

Summary of the Application

Oxadiazoles, including “4-Nitro-1,2,5-oxadiazol-3-amine”, can be utilized as high energy molecules or energetic materials . They have a high positive enthalpy of formation and high density .

Methods of Application or Experimental Procedures

These compounds can be synthesized and used in the creation of high-energy and explosive materials .

Results or Outcomes

The specific results or outcomes would depend on the specific application. However, these compounds have been found to have a high gas volume after detonation at standard temperature and pressure , making them a prime example of a novel type of blunt energetic material with promising applications .

Anti-Infective Agents

Summary of the Application

Oxadiazoles, including “4-Nitro-1,2,5-oxadiazol-3-amine”, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific anti-infective application. For example, in anti-bacterial applications, oxadiazoles might be used as part of a drug compound and administered to patients in clinical trials.

Results or Outcomes

The results or outcomes would also depend on the specific anti-infective application. In general, oxadiazoles have shown promising results in various fields of medicine .

Material Science

Summary of the Application

Oxadiazoles, including “4-Nitro-1,2,5-oxadiazol-3-amine”, can be utilized in different fields such as material science . They can be used as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

4-nitro-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4O3/c3-1-2(6(7)8)5-9-4-1/h(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFURWXQHTZNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337502 | |

| Record name | 4-Nitro-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-1,2,5-oxadiazol-3-amine | |

CAS RN |

66328-69-6 | |

| Record name | 4-Nitro-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

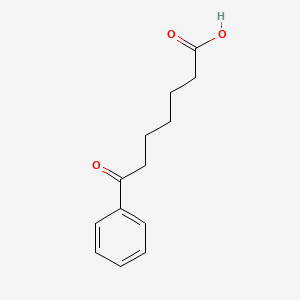

![Ethyl 2-[(4-nitrobenzoyl)amino]acetate](/img/structure/B1296460.png)